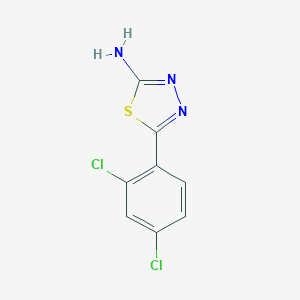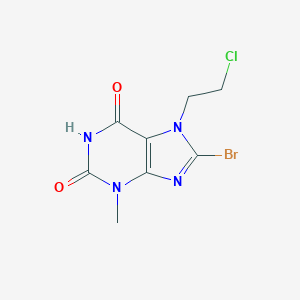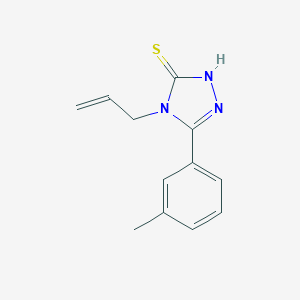![molecular formula C15H12N4O3 B187250 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one CAS No. 21303-42-4](/img/structure/B187250.png)
5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one, also known as MNII, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a derivative of indole, which is a common structural motif found in many biologically active molecules. MNII has been shown to exhibit interesting properties that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one also appears to activate certain transcription factors that regulate gene expression, which may contribute to its anti-inflammatory effects.
Biochemische Und Physiologische Effekte
5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. In cell culture studies, 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in response to inflammatory stimuli. In animal studies, 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been shown to improve cognitive function and reduce oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits interesting biological properties that make it a useful tool for studying cellular signaling pathways. However, 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the specific cell type or tissue being studied. Additionally, 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has not been extensively studied in vivo, so its potential toxicity and pharmacokinetics are not well characterized.
Zukünftige Richtungen
There are several future directions for research on 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one. One area of interest is the development of 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one-based fluorescent probes for imaging biological systems. 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been shown to exhibit fluorescence properties that make it a promising candidate for this application. Another area of interest is the investigation of 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one's potential as a therapeutic agent for the treatment of neurodegenerative diseases and cancer. Further studies are needed to fully understand the mechanism of action and potential toxicity of 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one in vivo.
Synthesemethoden
The synthesis of 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one involves several steps, starting with the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 5-methylindole-2,3-dione in the presence of a catalyst to yield 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one. The reaction conditions and purification methods have been optimized to obtain high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been studied for its potential applications in various areas of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antioxidant and anti-inflammatory properties, which may have therapeutic implications for the treatment of diseases such as cancer, Alzheimer's, and Parkinson's. 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has also been investigated for its potential as a fluorescent probe for imaging biological systems.
Eigenschaften
CAS-Nummer |
21303-42-4 |
|---|---|
Produktname |
5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one |
Molekularformel |
C15H12N4O3 |
Molekulargewicht |
296.28 g/mol |
IUPAC-Name |
5-methyl-3-[(2-nitrophenyl)diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C15H12N4O3/c1-9-6-7-11-10(8-9)14(15(20)16-11)18-17-12-4-2-3-5-13(12)19(21)22/h2-8,16,20H,1H3 |
InChI-Schlüssel |
IWWOLVFTTHYLPD-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC2=C(C(=O)N=C2C=C1)NNC3=CC=CC=C3[N+](=O)[O-] |
SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC3=CC=CC=C3[N+](=O)[O-])O |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC3=CC=CC=C3[N+](=O)[O-])O |
Andere CAS-Nummern |
21303-42-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



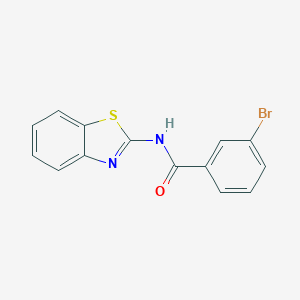
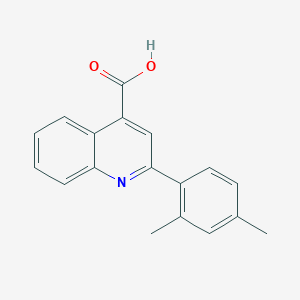
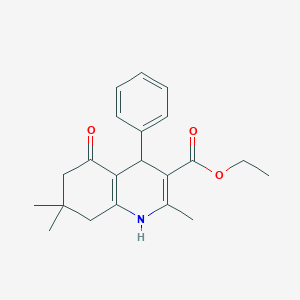
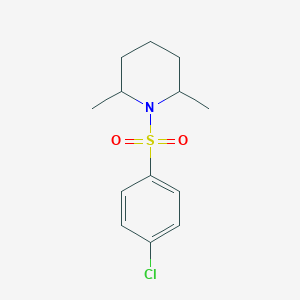
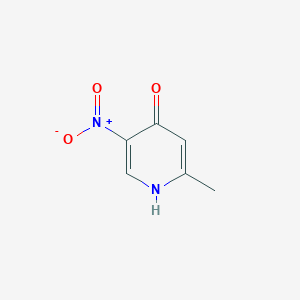

![3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187176.png)
